molecular formula C16H23N3O5S B2589841 Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate CAS No. 899758-59-9

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2589841
CAS No.: 899758-59-9
M. Wt: 369.44
InChI Key: OXIAPNTXGNWTRL-UHFFFAOYSA-N
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Description

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with GABA receptors, which can influence various biological pathways . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((2-benzamidoethyl)sulfonyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzamidoethyl and sulfonyl groups provide unique reactivity and potential for diverse applications compared to other piperazine derivatives.

Properties

IUPAC Name

ethyl 4-(2-benzamidoethylsulfonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-2-24-16(21)18-9-11-19(12-10-18)25(22,23)13-8-17-15(20)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIAPNTXGNWTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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